molecular formula C7H10F3N3O3 B2802839 2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid CAS No. 2580178-37-4

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid

Cat. No.: B2802839
CAS No.: 2580178-37-4
M. Wt: 241.17
InChI Key: RIJPUQBUYZICOD-UHFFFAOYSA-N
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Description

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid is a compound combining a cyano-substituted amino amide with trifluoroacetic acid (TFA). TFA (C$2$HF$3$O$_2$) is a strong acid widely used in organic synthesis as a solvent, catalyst, or counterion due to its high solubility and stability .

Properties

IUPAC Name

2-amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.C2HF3O2/c6-3-1-2-4(7)5(8)9;3-2(4,5)1(6)7/h4H,1-2,7H2,(H2,8,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJPUQBUYZICOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The use of automated synthesis equipment and stringent reaction conditions are essential to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The cyanobutanamide moiety can be reduced to form primary amines.

    Substitution: The trifluoroacetic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the cyanobutanamide moiety may produce primary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    • 2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, which are essential in medicinal chemistry and materials science .
  • Reactivity:
    • The compound can undergo oxidation, reduction, and substitution reactions. For example:
      • Oxidation of the amino group can yield nitro compounds.
      • Reduction of the cyanobutanamide moiety can produce primary amines .
Reaction TypeDescriptionExample Products
OxidationConverts amino groups to oxidesNitro compounds
ReductionReduces cyanobutanamide to primary aminesPrimary amines
SubstitutionTrifluoroacetic acid participates in nucleophilic substitutionsVarious substituted products

Biology

  • Enzyme Interactions:
    • The compound is useful for studying enzyme interactions and protein synthesis. Its amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity .
  • Biomimetic Properties:
    • The structural similarity to naturally occurring molecules suggests that it may mimic biological functions, aiding in drug discovery and development processes .

Industrial Applications

  • Specialty Chemicals Production:
    • In industrial settings, this compound is employed in the production of specialty chemicals. Its reactivity makes it suitable for various applications in chemical manufacturing .
  • Peptide Synthesis:
    • Trifluoroacetic acid is critical in solid-phase peptide synthesis (SPPS), where it cleaves peptides from resin supports while preserving their structure. This application is vital for producing peptides used in pharmaceuticals .

Case Study 1: Peptide Synthesis Optimization

A study investigated the use of trifluoroacetic acid in optimizing solid-phase peptide synthesis. It was found that using specific resin types reduced unwanted trifluoroacetylation during synthesis cycles, enhancing yield and purity of the final peptides .

Case Study 2: Enzyme Activity Modulation

Research demonstrated that derivatives of 2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid could effectively inhibit certain enzymes involved in metabolic pathways. This highlights its potential as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • TFA’s high acidity (pKa ~0.23) makes it superior to pentafluoropropionic acid in deprotecting peptides .
  • Trifluoroacetamide’s solid state and controlled fluorine release are advantageous in precision etching applications .

2-Amino-4-cyanobutanamide and Structural Analogues

While direct data on 2-amino-4-cyanobutanamide is scarce, analogous amides and amines provide insights:

Compound Functional Groups Reactivity/Applications Source
2-Amino-4-cyanobutanamide Amino, cyano, amide Potential peptide intermediate (Inferred)
cis-2-Amino-1-cyclopentanecarboxamide Amino, amide, cyclic Pharmaceutical building block
4-Aminobenzamide Amino, amide, aromatic Enzyme inhibition (e.g., PARP inhibitors)

Key Findings :

  • Cyano groups (as in 2-amino-4-cyanobutanamide) enhance electrophilicity, aiding nucleophilic substitutions .
  • Cyclic amides like cis-2-amino-1-cyclopentanecarboxamide exhibit improved metabolic stability compared to linear analogues .

Biological Activity

2-Amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid is a compound that features an amino group, a cyanobutanamide moiety, and trifluoroacetic acid. This unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid
  • Molecular Weight : 241.17 g/mol
  • CAS Number : 2580178-37-4

The biological activity of 2-Amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the trifluoroacetic acid enhances stability and reactivity. This interaction can modulate enzyme activity and influence various biological processes.

Enzyme Inhibition

Research indicates that compounds similar to 2-Amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid exhibit inhibitory effects on key enzymes involved in cellular signaling pathways. For example, studies have demonstrated that derivatives of trifluoroacetic acid can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in cancer progression and angiogenesis .

Cytotoxicity Studies

In vitro studies have shown that related compounds can exhibit cytotoxic properties against various cancer cell lines. For instance, a derivative demonstrated IC50 values of 21.00 μM against HepG2 liver cancer cells and 26.10 μM against MCF-7 breast cancer cells . These findings suggest potential applications in cancer therapeutics.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related amino acids indicate that compounds with similar structures may possess antibacterial effects. Further studies are required to confirm these activities specifically for 2-Amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid.

Case Studies

  • VEGFR Inhibition :
    • A study explored the inhibitory effects of a compound structurally similar to 2-Amino-4-cyanobutanamide; 2,2,2-trifluoroacetic acid on VEGFR-2.
    • The compound exhibited significant inhibition with an IC50 value of 65 nM and showed selective cytotoxicity towards cancer cells compared to normal cells .
  • Synthesis and Applications :
    • Research has highlighted the synthesis of amide derivatives using trifluoroacetic acid as a catalyst. This method enhances the efficiency of creating biologically active compounds for drug discovery .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Trifluoroacetic Acid Lacks amino and cyanobutanamide groupsLimited versatility
Amino Acid Derivatives Contains amino groupsPotential enzyme inhibitors
Cyanobutanamide Compounds Similar moiety without trifluoromethyl groupVariable biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Amino-4-cyanobutanamide;2,2,2-trifluoroacetic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions using trifluoromethylated intermediates. For example, trifluoroacetic acid (TFA) is employed as a catalyst or solvent due to its strong acidity and ability to stabilize reactive intermediates. Key steps include:

  • Coupling Reactions : Use of trifluoroacetic acid to activate carboxyl groups, facilitating amide bond formation between 2-amino-4-cyanobutanamide and TFA derivatives. Specific catalysts like HATU or EDCI are recommended for high yields .
  • Purification : Post-synthesis purification via recrystallization using TFA-containing solvents improves purity .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Analytical techniques such as HPLC (with UV detection at 210–220 nm for TFA derivatives) and NMR spectroscopy (¹⁹F NMR for detecting trifluoroacetyl groups) are standard. For example, ¹H NMR in DMSO-d₆ can resolve amine protons, while ¹³C NMR identifies nitrile (C≡N) and carbonyl (C=O) groups .

Q. What safety protocols are essential when handling trifluoroacetic acid in synthesis?

  • Methodological Answer : TFA is corrosive and volatile. Use in a fume hood with PPE (gloves, goggles, lab coat). Neutralize waste with sodium bicarbonate before disposal. Storage should be in sealed containers under inert gas (e.g., N₂) to prevent moisture absorption .

Advanced Research Questions

Q. How does trifluoroacetic acid influence the electrophilicity of intermediates in this compound’s synthesis?

  • Methodological Answer : TFA enhances electrophilicity by protonating carbonyl groups, stabilizing transition states in nucleophilic acyl substitution. For mechanistic studies, kinetic isotope effects (KIE) or computational modeling (DFT calculations) can quantify TFA’s role in reaction pathways. Evidence from ³¹P NMR studies shows TFA’s strong hydrogen-bond-donating capacity, which accelerates reaction rates .

Q. What strategies resolve contradictions in reported biological activities of 2-Amino-4-cyanobutanamide derivatives?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example:

  • If antimicrobial activity conflicts, combine MIC assays with time-kill curves to assess bacteriostatic vs. bactericidal effects.
  • For neuroprotective claims, use primary neuron cultures and in vivo models (e.g., zebrafish) to confirm efficacy. Reference comparative tables from prior studies to identify structure-activity relationships (SAR) .

Q. How can researchers leverage this compound in enzyme-targeted drug design?

  • Methodological Answer : The nitrile group in 2-Amino-4-cyanobutanamide acts as a electrophilic "warhead" for covalent inhibition. Advanced applications include:

  • Kinetic Characterization : Measure kinact/KIk_{inact}/K_I to assess irreversible binding to target enzymes (e.g., proteases).
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., thrombin) to map binding interactions. TFA’s role in stabilizing protein-ligand complexes can be probed via differential scanning fluorimetry (DSF) .

Q. What advanced analytical methods quantify trifluoroacetic acid residuals in final products?

  • Methodological Answer : Residual TFA is quantified via LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column. For trace analysis (<1 ppm), ion chromatography with suppressed conductivity detection provides high sensitivity. Calibrate against TFA standards spiked into reaction matrices .

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